4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Description
Synthesis Analysis
The synthesis of triazine derivatives involves reactions that yield compounds with significant structural and functional diversity. For instance, one approach to synthesizing triazine compounds includes the reaction of amino-triazine derivatives with carbon disulfide in a water/pyridine mixture, leading to compounds crystallizing in specific space groups with extensive intermolecular hydrogen bonding and pi-pi stacking interactions (Hwang et al., 2006). Another method involves boiling derivatives with ketones, anhydrides, benzoyl chloride, and hydrazine, establishing the structures through elemental analysis, IR, 1H NMR, and mass spectrometry (Mironovich & Kostina, 2012).
Molecular Structure Analysis
The molecular structure of triazine derivatives reveals significant insights into their potential applications and reactivity. For example, solvent-free microwave synthesis of triazine and triazole derivatives has been explored, with compounds characterized by spectroscopic data and elemental analysis, showing diverse potential applications in chemical synthesis (Tabatabaee et al., 2007).
Chemical Reactions and Properties
Triazine compounds engage in various chemical reactions, demonstrating a wide range of reactivities and potential for synthesis of novel materials. For instance, the reaction of triazine derivatives with halo ketones in alkaline media yields phenacylthio triazines, which can convert to other derivatives, showcasing the versatility of these compounds in chemical reactions (Bazavova et al., 2003).
Physical Properties Analysis
The physical properties of triazine derivatives, such as crystallinity, density, and molecular geometry, are crucial for their application in material science and chemistry. Studies have shown that these compounds can crystallize in various space groups, with specific unit-cell parameters and densities, influencing their physical stability and potential uses (Hwang et al., 2006).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including their reactivity with different chemical agents and potential for forming diverse chemical structures, are of significant interest. The synthesis of derivatives through reactions with selected aldehydes and chloroacetic acid affords compounds with varied structures, confirming the versatility of triazine compounds in chemical synthesis and potential for producing a wide range of materials (El-All et al., 2016).
Scientific Research Applications
Photovoltaic Device Applications
- Spectroscopic Investigations for Photovoltaic Devices : This chemical was investigated for its use in photovoltaic devices. Essential DFT calculations were performed to analyze its electrostatic potential and electron density. This study suggests potential applications in photovoltaic technology due to its unique optical properties and diode characteristics (Halim et al., 2018).
Antimicrobial and Larvicidal Activities
- Antimicrobial and Mosquito Larvicidal Potentials : Derivatives of this compound were evaluated for their antimicrobial properties against various pathogens and mosquito larvicidal activity. This research demonstrates its potential application in developing antimicrobial agents and mosquito control strategies (Kumara et al., 2015).
Synthesis of Novel Compounds
- Synthesis of Novel Thiadiazolotriazinones : The compound has been used as a precursor for synthesizing novel thiadiazolotriazinones, which exhibited moderate antibacterial and mosquito-larvicidal properties, indicating its role in synthesizing bioactive molecules (Castelino et al., 2014).
Reactivity Studies
- Investigating Reactivity : Research on the reactivity of similar 1,2,4-triazine derivatives provides insights into the chemical behavior and potential applications of the compound in synthesizing various biologically active molecules (Mironovich & Shcherbinin, 2014).
Corrosion Inhibition
- Corrosion Inhibition Properties : A study focused on the inhibition of mild steel corrosion using derivatives of this compound. It highlights the potential of these compounds as corrosion inhibitors in acidic environments, with implications for material science and engineering applications (John et al., 2017).
properties
IUPAC Name |
4-amino-6-tert-butyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h8H2,1-3H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKAVNQBCRJBJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=S)N(C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027981 | |
Record name | 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 1,2,4-Triazin-5(2H)-one, 4-amino-6-(1,1-dimethylethyl)-3,4-dihydro-3-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
CAS RN |
33509-43-2 | |
Record name | 4-Amino-6-(1,1-dimethylethyl)-3,4-dihydro-3-thioxo-1,2,4-triazin-5(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33509-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033509432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Triazin-5(2H)-one, 4-amino-6-(1,1-dimethylethyl)-3,4-dihydro-3-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-6-(TERT-BUTYL)-4H-1,2,4-TRIAZINE-3-THIONE-5-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0G5E4GKE3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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